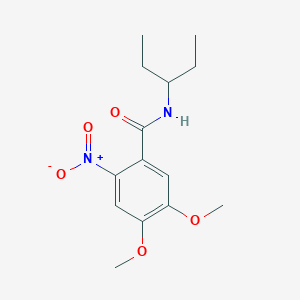
2-(2-imino-6-methyl-1,3-benzothiazol-3(2H)-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-imino-6-methyl-1,3-benzothiazol-3(2H)-yl)ethanol, also known as BIT, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. BIT is a heterocyclic compound that contains both a benzothiazole ring and an imine group, which makes it a versatile molecule for various applications in chemistry and biology.
Mécanisme D'action
The mechanism of action of 2-(2-imino-6-methyl-1,3-benzothiazol-3(2H)-yl)ethanol is not fully understood, but it is believed to involve the interaction of the imine group with various biomolecules. This compound has been shown to bind to DNA, which may contribute to its antimicrobial and anticancer properties. Additionally, this compound has been found to inhibit the activity of enzymes involved in oxidative stress, which may explain its antioxidant activity.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile, making it a safe compound for use in scientific research. It has been found to have no significant effects on the liver, kidney, or other organs in animal studies. However, this compound has been shown to have a mild irritant effect on the skin and eyes, which should be taken into consideration when handling the compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-imino-6-methyl-1,3-benzothiazol-3(2H)-yl)ethanol in lab experiments is its versatility. This compound can be easily modified to produce derivatives with different properties, which makes it a valuable tool for chemical and biological research. Additionally, this compound has a high solubility in water and organic solvents, which makes it easy to handle and manipulate in the lab. However, one limitation of using this compound is its high cost, which may limit its use in some research applications.
Orientations Futures
There are several future directions for research involving 2-(2-imino-6-methyl-1,3-benzothiazol-3(2H)-yl)ethanol. One area of interest is the development of new antimicrobial agents based on this compound derivatives. Another potential application is the use of this compound as a drug delivery system, as its unique properties may allow for targeted delivery of therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the prevention and treatment of oxidative stress-related diseases.
Méthodes De Synthèse
The synthesis of 2-(2-imino-6-methyl-1,3-benzothiazol-3(2H)-yl)ethanol involves the reaction of 2-mercaptobenzothiazole with formaldehyde and ammonia in the presence of ethanol. The product is then purified through recrystallization to obtain the final compound. This synthesis method has been optimized to produce high yields of this compound with excellent purity.
Applications De Recherche Scientifique
2-(2-imino-6-methyl-1,3-benzothiazol-3(2H)-yl)ethanol has been extensively studied for its antimicrobial, antioxidant, and anticancer properties. It has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. This compound also exhibits strong antioxidant activity, which makes it a promising compound for the prevention and treatment of oxidative stress-related diseases. Additionally, this compound has been found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Propriétés
IUPAC Name |
2-(2-imino-6-methyl-1,3-benzothiazol-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-7-2-3-8-9(6-7)14-10(11)12(8)4-5-13/h2-3,6,11,13H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEGBHHNJNZJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N)S2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl]amino}benzenesulfonamide hydrochloride](/img/structure/B5805717.png)
![4-[(3-bromo-4-methylbenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5805725.png)
![N'-{4-[(4-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5805735.png)



![[(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5805771.png)

![3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B5805777.png)
![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5805805.png)
![1-acetyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5805806.png)
![2-(2,4-dichlorophenyl)-N'-[(3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5805810.png)
![1-[(2,6-dichlorophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5805817.png)
![N-(2-ethoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5805818.png)